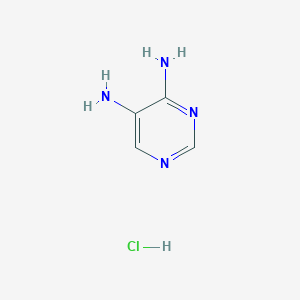

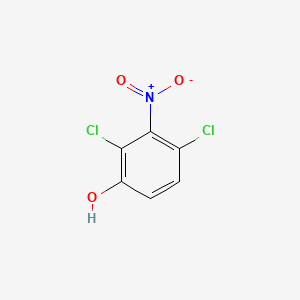

Pyrimidine-4,5-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives are aromatic heterocyclic organic compounds with a structure similar to pyridine, featuring nitrogen atoms at positions 1 and 3 in the ring. These compounds are synthesized through various methods, including cyclization of beta-dicarbonyl compounds with N-C-N compounds, the Biginelli reaction, and condensation of carbonyls with diamines .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple pathways. For instance, 2,4-diamino-6-hydroxypyrimidines can be alkylated or undergo ring cyclization to form various substituted pyrimidines . Another example is the synthesis of aromatic diamines containing pyrimidine structures through condensation reactions, followed by reduction processes . Additionally, the synthesis of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine was achieved by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray crystallography. For example, the structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine was determined to be monoclinic with specific cell parameters . Similarly, the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride revealed two conjugated aromatic rings that are almost coplanar .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine reacted with elemental halogens to yield halogen-substituted derivatives . Additionally, 5-(2-haloethyl)pyrimidine derivatives were synthesized by introducing halogen atoms into the C-5 side chain of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives vary depending on their structure. Polyimides derived from pyrimidine-containing monomers exhibit good thermal stability, solubility in aprotic solvents, and mechanical properties . Pyrimidine-2,4-diamine acetone monosolvate forms hydrogen-bonded ribbons in its crystal packing, demonstrating the importance of hydrogen bonding in the solid-state structure of these compounds . Furthermore, pyrimidine derivatives can interact with DNA, as evidenced by the groove mode of binding observed for a hydrochloric acid salt of a pyrimidine derivative .

Safety And Hazards

Orientations Futures

While specific future directions for Pyrimidine-4,5-diamine hydrochloride were not found in the search results, pyrimidine compounds continue to be a subject of interest in the field of organic synthesis due to their various chemical and biological applications . This suggests that future research may continue to explore new synthesis methods, applications, and properties of these compounds.

Propriétés

IUPAC Name |

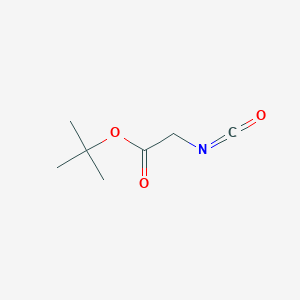

pyrimidine-4,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H,5H2,(H2,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBNENHPZIJFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608758 |

Source

|

| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-4,5-diamine hydrochloride | |

CAS RN |

63211-97-2 |

Source

|

| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)